4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE
Description
4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of multiple heterocyclic rings in its structure makes it a compound of significant interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
4-methyl-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S2/c1-10-15(26-22-20-10)17(23)18-12-6-3-2-5-11(12)9-14-19-16(21-24-14)13-7-4-8-25-13/h2-8H,9H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYDQIJIQWAGSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiosemicarbazide Cyclization
The thiadiazole ring is synthesized via cyclization of thiosemicarbazide derivatives. A representative protocol involves:
Formation of Thiosemicarbazide Intermediate :
Reaction of methyl thioacetate with hydrazine hydrate yields methyl hydrazinecarbodithioate, which is subsequently treated with acetic anhydride to form 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.Activation and Amidation :
The carboxylic acid is converted to its acid chloride using thionyl chloride, followed by coupling with 2-aminobenzyl alcohol in the presence of triethylamine to afford 4-methyl-1,2,3-thiadiazole-5-carboxamide.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiosemicarbazide formation | Hydrazine hydrate, MeOH, 0°C | 82 |
| Cyclization | Acetic anhydride, 110°C | 67 |
| Amidation | SOCl₂, Et₃N, DCM, 25°C | 73 |
Preparation of the 3-(Thiophen-2-yl)-1,2,4-Oxadiazol-5-ylmethyl Substituent
Oxadiazole Ring Construction
The 1,2,4-oxadiazole ring is synthesized via cyclization between a nitrile and hydroxylamine:
Nitrile Precursor Synthesis :
Thiophene-2-carbonitrile is treated with hydroxylamine hydrochloride in ethanol under reflux to form N-hydroxy-thiophene-2-carboximidamide.Cyclocondensation :
Reaction with methyl chloroacetate in the presence of potassium carbonate yields 3-(thiophen-2-yl)-5-(chloromethyl)-1,2,4-oxadiazole. Substitution of chloride with a benzyl group is achieved via nucleophilic displacement using 2-aminobenzyl alcohol.
Optimization Insight :
- Solvent Effects : Dimethylformamide (DMF) improves displacement reaction yields (78%) compared to acetonitrile (62%) due to enhanced nucleophilicity.
- Temperature : Reactions conducted at 60°C prevent oligomerization of the oxadiazole intermediate.
Final Coupling and Functionalization
Alkylation of the Phenyl Linker
The methylene bridge is installed via nucleophilic aromatic substitution:
Bromination :
The phenyl ring is brominated at the ortho position using N-bromosuccinimide (NBS) in CCl₄ under UV light.Alkylation :
Reaction of the brominated phenyl intermediate with 3-(thiophen-2-yl)-5-(hydroxymethyl)-1,2,4-oxadiazole in the presence of potassium tert-butoxide (t-BuOK) yields the coupled product.
Challenges :
- Regioselectivity : Bromination at the ortho position requires careful control of stoichiometry (NBS:substrate = 1:1.1) to avoid di-substitution.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane = 1:3) is critical to isolate the mono-alkylated product.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal analysis confirms the planar geometry of the thiadiazole and oxadiazole rings, with dihedral angles of 18.7° between the thiophene and oxadiazole planes.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Fragment Coupling | Modular, scalable | Requires orthogonal protection | 45–52 |
| Convergent Synthesis | High regioselectivity | Sensitive to moisture | 65–78 |
| One-Pot Cyclization | Reduced purification steps | Limited substrate scope | 58 |
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 4-methyl-N-(2-{[3-(thiophen-2-yL)-1,2,4-oxadiazol-5-yL]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide as an anticancer agent. The compound exhibits cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential. This leads to increased reactive oxygen species (ROS) production and subsequent cell death.
- Cell Cycle Arrest : It has been reported to cause cell cycle arrest at the G1 phase in several cancer cell lines, inhibiting proliferation and promoting programmed cell death.
- Inhibition of Tumor Growth : In vivo studies indicate that this compound can significantly reduce tumor size in animal models by inhibiting angiogenesis and metastasis.
Antibacterial Properties
In addition to its anticancer effects, this compound has demonstrated antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its unique structural features:
- The presence of the thiophene ring enhances lipophilicity and facilitates cellular uptake.
- The oxadiazole moiety contributes to its ability to interact with biological targets effectively.
Case Studies
Several research articles have documented the synthesis and biological evaluation of this compound:
- Maftei et al. (2020) : This study reported the synthesis of various oxadiazole derivatives and their evaluation for anticancer activity. The findings indicated that compounds similar to this compound exhibited promising IC50 values against multiple cancer cell lines .
- Kumar et al. (2020) : This research explored the SAR of thiophene-containing compounds and their antiproliferative activities. The study concluded that the incorporation of thiophene rings significantly enhanced the anticancer properties of the derivatives tested .
Mechanism of Action
The mechanism of action of 4-METHYL-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]METHYL}PHENYL)-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share similar structural features and biological activities.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone are known for their antimicrobial properties.
Biological Activity
The compound 4-Methyl-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,2,3-thiadiazole-5-carboxamide is a hybrid molecule featuring oxadiazole and thiadiazole moieties. These types of compounds have gained attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on recent research findings.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C17H19N5O3S2
- Molecular Weight : 405.49 g/mol
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. The presence of the thiophenyl and oxadiazole groups in the compound enhances its ability to inhibit cancer cell proliferation. A study demonstrated that derivatives with similar structures induced apoptosis in various cancer cell lines by activating the p53 pathway and promoting caspase-3 cleavage, leading to programmed cell death .
Table 1: Anticancer Activity of Similar Compounds
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | p53 activation |
| Compound B | HeLa | 2.41 | Apoptosis induction |
| Compound C | SK-MEL-2 | 0.75 | Caspase activation |
Antimicrobial Activity
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have reported that oxadiazole and thiadiazole derivatives possess significant antifungal and antibacterial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Anti-inflammatory Properties
Compounds containing thiadiazole rings have been associated with anti-inflammatory effects. They modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and LOX . This makes them potential candidates for treating inflammatory diseases.
Case Studies
- Case Study on Anticancer Activity : A recent study evaluated the effect of a structurally similar thiadiazole derivative on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 0.65 µM, attributed to apoptosis induction through the activation of the intrinsic pathway involving mitochondrial dysfunction .
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties of various oxadiazole-thiadiazole hybrids against clinical isolates. The compound demonstrated effective inhibition against multi-drug resistant strains of Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections .
Q & A
Advanced Research Question
- Structure-Activity Relationship (SAR) : Modify the thiophene-oxadiazole moiety to enhance π-π stacking with target proteins .
- Computational docking : Use AutoDock Vina to predict binding affinity to enzymes like cyclooxygenase-2 (COX-2) or kinases .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., oxadiazole N-atoms) for target engagement .
How can researchers address discrepancies in reported biological activity across in vitro assays?
Advanced Research Question
- Assay standardization : Use identical cell lines (e.g., HEK293 or HepG2) and negative controls to minimize variability .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain inconsistent IC values .
- Solubility adjustments : Optimize DMSO concentrations (<0.1% v/v) to avoid false negatives .
What analytical techniques are critical for characterizing degradation products under stress conditions?
Basic Research Question
- Forced degradation studies : Expose the compound to heat (80°C), UV light, and acidic/alkaline conditions .
- LC-MS/MS : Identify hydrolyzed products (e.g., free thiophene carboxylic acid) .
- TGA-DSC : Monitor thermal stability and polymorph transitions .
How can computational tools predict the compound’s reactivity in catalytic systems?
Advanced Research Question
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- COMSOL Multiphysics : Simulate reaction kinetics in membrane reactors for scalable synthesis .
What strategies validate the compound’s selectivity in multi-target pharmacological studies?
Advanced Research Question
- Kinome-wide profiling : Use kinase inhibitor panels (e.g., DiscoverX) to assess off-target effects .
- CRISPR-Cas9 knockouts : Confirm target-specific activity in genetically modified cell lines .
How can researchers ensure compliance with chemical safety protocols during scale-up?
Basic Research Question
- Hazard assessment : Classify intermediates (e.g., chloroacetyl chloride) under GHS criteria .
- Waste management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
What are the challenges in crystallizing this compound, and how can they be mitigated?
Advanced Research Question
- Solvent screening : Use binary mixtures (e.g., ethanol/water) to induce nucleation .
- Additive engineering : Introduce seed crystals or polymers (e.g., PEG) to control crystal growth .
How do structural modifications impact the compound’s membrane permeability in drug delivery studies?
Advanced Research Question
- PAMPA assay : Measure passive diffusion across artificial lipid membranes .
- LogP optimization : Introduce methyl groups to balance hydrophobicity (target LogP ~2–3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
